Quipazine dimaleate

Overview

Description

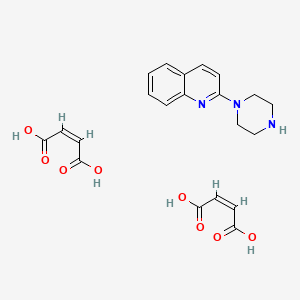

Quipazine dimaleate is a chemical compound known for its role as a selective 5-hydroxytryptamine 3 receptor agonist. It is also known to display antagonist activity at peripheral 5-hydroxytryptamine 3 receptors . The compound has a molecular weight of 445.43 and a chemical formula of C13H15N3.2C4H4O4 . This compound is primarily used in scientific research to study the serotonin system and its effects on various biological processes.

Mechanism of Action

Target of Action

Quipazine dimaleate is a selective agonist for the 5-HT3 receptor . The 5-HT3 receptor, also known as the serotonin receptor, plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound interacts with its primary target, the 5-HT3 receptor, by binding to it . This binding activates the receptor, leading to a series of intracellular events . Interestingly, while this compound acts as an agonist at central 5-HT3 receptors, it displays antagonist activity at peripheral 5-HT3 receptors .

Biochemical Pathways

The activation of the 5-HT3 receptor by this compound leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a mediator in the Gq/11 signaling pathway . This pathway is involved in various physiological processes, including the regulation of mood and behavior.

Result of Action

The activation of the 5-HT3 receptor by this compound has been associated with various effects. For instance, it has been shown to induce an expression pattern of immediate early genes (IEGs) in the mouse somatosensory cortex, similar to that of classic psychedelics . Additionally, it has been found to affect dietary self-selection in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.

Biochemical Analysis

Biochemical Properties

Quipazine dimaleate interacts with the 5-HT3 receptor, a type of serotonin receptor . It shows some selectivity at 5-HT3, with an EC50 of 24 nM . This interaction with the 5-HT3 receptor is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT3 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the 5-HT3 receptor . It acts as an agonist at this receptor, potentially leading to changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in serotonin-related metabolic pathways due to its interaction with the 5-HT3 receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with the 5-HT3 receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quipazine dimaleate involves the reaction of 2-(1-piperazinyl)quinoline with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dimaleate salt. The process involves dissolving 2-(1-piperazinyl)quinoline in a suitable solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quipazine dimaleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives .

Scientific Research Applications

Quipazine dimaleate has a wide range of scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactivity of serotonin receptor agonists.

Biology: this compound is employed in research to understand the role of serotonin in various biological processes, including neurotransmission and cellular signaling.

Comparison with Similar Compounds

Quipazine dimaleate is unique in its selective agonist activity at 5-hydroxytryptamine 3 receptors. Similar compounds include:

Quipazine: A related compound with similar serotonin receptor activity.

Piboserod: A selective 5-hydroxytryptamine 4 receptor antagonist.

Rizatriptan benzoate: A selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist used for migraine relief.

This compound stands out due to its specific activity at 5-hydroxytryptamine 3 receptors, making it a valuable tool in serotonin research and pharmacology .

Biological Activity

Quipazine dimaleate is a compound of significant interest due to its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT3 receptors. This article explores the biological activity of this compound through various studies, highlighting its agonistic effects on serotonin receptors, implications in behavioral pharmacology, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as a selective agonist for the 5-HT3 receptor . It also exhibits antagonist properties at peripheral 5-HT3 receptors, which suggests a dual pharmacological profile that may be relevant in various therapeutic contexts . The compound is derived from quipazine, a piperazine derivative known for its psychoactive effects.

Serotonin Receptor Agonism

This compound acts as an agonist on several serotonin receptor subtypes:

- 5-HT2A Receptors : Quipazine binds to and activates 5-HT2A receptors, which are implicated in mood regulation and psychedelic effects. Studies have demonstrated that quipazine induces behaviors akin to classic psychedelics, such as the head-twitch response in rodents, which is mediated by 5-HT2A receptor activation .

- 5-HT3 Receptors : As a selective agonist for the 5-HT3 receptor, quipazine plays a role in modulating neurotransmitter release and neuronal excitability. This receptor is crucial in mediating nausea and vomiting responses and has implications in anxiety disorders .

Behavioral Pharmacology

Research has shown that this compound can influence various behavioral outcomes:

- Psychedelic-Like Effects : In animal models, quipazine has been shown to produce significant increases in head-twitch responses, indicative of psychedelic activity. The maximal response occurs shortly after administration and can last over an hour .

- Locomotor Activity : Quipazine's role in locomotor behavior has been investigated through spinal cord studies. Administration via intrathecal injection has been linked to enhanced locomotor-like activity in neonatal rats, suggesting its potential for therapeutic applications in spinal cord injuries .

Table 1: Summary of Key Research Findings

Detailed Research Findings

- Psychedelic Properties : A study indicated that quipazine's activation of the 5-HT2A receptor results in changes consistent with classic psychedelics, including immediate early gene expression patterns similar to those induced by other known psychedelics like LSD .

- Electrophysiological Studies : Electrophysiological assessments showed that quipazine depresses firing rates of serotonin-containing neurons in the dorsal raphe nucleus, further confirming its agonistic activity on serotonin receptors .

- Spinal Cord Studies : In experiments involving intrathecal administration, quipazine facilitated locomotor-like behaviors when combined with sensory stimulation, indicating its potential role in spinal cord injury recovery .

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSOCRJSSWBEQ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017665 | |

| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-78-7 | |

| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.